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molecular formula C5H10ClNO3 B1643246 2-Chloro-N-(2,3-dihydroxypropyl)acetamide CAS No. 71064-34-1

2-Chloro-N-(2,3-dihydroxypropyl)acetamide

Cat. No. B1643246
M. Wt: 167.59 g/mol
InChI Key: AYFSYGFEOPUIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04154595

Procedure details

A solution of 25 grams (g.) (0.27 mole) of 3-amino-1,2-propanediol in 50 milliliter (ml.) methyl alcohol is added slowly to a solution of methyl chloroacetate, 33.0 g. (0.30 mole) in 50 ml. methyl alcohol at 5°-10° C. The solution is stirred for five hours at 5°-10° C. and is then allowed to stand in the cold for four days. The solution is then evaporated in vacuum to leave 43 g. of the desired product, a viscous oil, nD30 1.5148. (95% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[Cl:7][CH2:8][C:9](OC)=[O:10]>CO>[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][NH:1][C:9](=[O:10])[CH2:8][Cl:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for five hours at 5°-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5°-10° C
CUSTOM
Type
CUSTOM
Details
cold for four days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solution is then evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
to leave 43 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC(CNC(CCl)=O)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04154595

Procedure details

A solution of 25 grams (g.) (0.27 mole) of 3-amino-1,2-propanediol in 50 milliliter (ml.) methyl alcohol is added slowly to a solution of methyl chloroacetate, 33.0 g. (0.30 mole) in 50 ml. methyl alcohol at 5°-10° C. The solution is stirred for five hours at 5°-10° C. and is then allowed to stand in the cold for four days. The solution is then evaporated in vacuum to leave 43 g. of the desired product, a viscous oil, nD30 1.5148. (95% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[Cl:7][CH2:8][C:9](OC)=[O:10]>CO>[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][NH:1][C:9](=[O:10])[CH2:8][Cl:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for five hours at 5°-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5°-10° C
CUSTOM
Type
CUSTOM
Details
cold for four days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solution is then evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
to leave 43 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC(CNC(CCl)=O)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04154595

Procedure details

A solution of 25 grams (g.) (0.27 mole) of 3-amino-1,2-propanediol in 50 milliliter (ml.) methyl alcohol is added slowly to a solution of methyl chloroacetate, 33.0 g. (0.30 mole) in 50 ml. methyl alcohol at 5°-10° C. The solution is stirred for five hours at 5°-10° C. and is then allowed to stand in the cold for four days. The solution is then evaporated in vacuum to leave 43 g. of the desired product, a viscous oil, nD30 1.5148. (95% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[Cl:7][CH2:8][C:9](OC)=[O:10]>CO>[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][NH:1][C:9](=[O:10])[CH2:8][Cl:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for five hours at 5°-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5°-10° C
CUSTOM
Type
CUSTOM
Details
cold for four days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solution is then evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
to leave 43 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC(CNC(CCl)=O)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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